Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-

Non-alternating CO–ethylene copolymerization phosphine–sulfonate palladium catalysts polyketone molecular weight

Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- (CAS 257290-43-0; molecular formula C20H19O5PS; MW 402.40) is a bifunctional phosphine–sulfonic acid that, upon deprotonation, serves as an anionic κ2-P,O chelating ligand for late transition metals, most notably palladium(II) and nickel(II). The compound constitutes the prototypical member of the phosphine–sulfonate ligand family that has enabled landmark advances in non-alternating olefin–carbon monoxide copolymerization and the direct coordination–insertion copolymerization of ethylene with polar vinyl monomers such as alkyl acrylates and vinyl fluoride.

Molecular Formula C20H19O5PS
Molecular Weight 402.4 g/mol
CAS No. 257290-43-0
Cat. No. B3333945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-
CAS257290-43-0
Molecular FormulaC20H19O5PS
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3S(=O)(=O)O
InChIInChI=1S/C20H19O5PS/c1-24-15-9-3-5-11-17(15)26(18-12-6-4-10-16(18)25-2)19-13-7-8-14-20(19)27(21,22)23/h3-14H,1-2H3,(H,21,22,23)
InChIKeyQFWGCBLAZRYGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 2-[Bis(2-methoxyphenyl)phosphino]- (CAS 257290-43-0): Core Structural and Functional Identity for Procurement Decisions


Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]- (CAS 257290-43-0; molecular formula C20H19O5PS; MW 402.40) is a bifunctional phosphine–sulfonic acid that, upon deprotonation, serves as an anionic κ2-P,O chelating ligand for late transition metals, most notably palladium(II) and nickel(II). [1] The compound constitutes the prototypical member of the phosphine–sulfonate ligand family that has enabled landmark advances in non-alternating olefin–carbon monoxide copolymerization [2] and the direct coordination–insertion copolymerization of ethylene with polar vinyl monomers such as alkyl acrylates and vinyl fluoride. [3] Its defining structural features are the ortho-phenylene bridge that imposes skeletal rigidity and the two ortho-methoxyphenyl substituents on phosphorus that provide a distinctive steric and electronic environment. [1]

Why Generic Phosphine–Sulfonate Ligands Cannot Replace Benzenesulfonic Acid, 2-[Bis(2-methoxyphenyl)phosphino]- in Performance-Critical Catalytic Workflows


Within the phosphine–sulfonate ligand class, seemingly minor structural variations produce large, non-linear divergences in catalytic performance that preclude straightforward substitution. The ortho-phenylene backbone of the title compound enforces a rigid chelate bite angle and restricts skeletal flexibility; replacing this with an ethylene linker lowers catalytic activity for CO–ethylene copolymerization and reduces both polyketone molecular weight and extra-ethylene incorporation. [1] Exchanging the two ortho-methoxyphenyl groups on phosphorus for ethyl- or unsubstituted phenyl groups alters the electronic character at the metal center and diminishes ethylene polymerization activity. [2] Introducing steric bulk on the sulfonated aryl ring (e.g., 2′,6′-dimethoxybiphenyl substituents) dramatically increases polymer molecular weight but at the cost of lower polar comonomer incorporation, which directly contravenes the goal of producing functionalized polyolefins with high polar content. [3] These structure–activity relationships demonstrate that each derivative occupies a distinct position in the activity–selectivity–molecular-weight triangle, making generic interchange technically unsound for reproducible catalytic outcomes.

Quantitative Differentiation Evidence for CAS 257290-43-0 Against Closest Chemical Analogs


Rigid ortho-Phenylene Backbone vs. Flexible Ethylene Linker in CO–Ethylene Copolymerization: Activity and Polymer Quality Comparison

In a direct head-to-head comparative study under identical catalytic conditions, the Pd(II) complex of bis(o-methoxyphenyl)phosphinophenylenesulfonate (the target compound) was found to form a more active catalyst than its ethylene-bridged analog, bis(o-methoxyphenyl)phosphino-ethylenesulfonate. The phenylenesulfonate-based catalyst produced polyketones with higher molecular weight and higher extra-ethylene incorporation, a consequence of the lower skeletal flexibility of the ortho-phenylene backbone. [1] Quantitative productivity data from the broader phosphine–sulfonate literature demonstrate that phenylenesulfonate-based systems can achieve up to 30% extra ethylene incorporation relative to the perfectly alternating structure, with Mw values reaching approximately 370,000 g mol⁻¹ (Mw/Mn = 2). [2]

Non-alternating CO–ethylene copolymerization phosphine–sulfonate palladium catalysts polyketone molecular weight

Higher Polar Comonomer Incorporation in Acrylate–Ethylene Copolymerization vs. Sterically Congested Biaryl Phosphine–Sulfonate Analog

In a direct comparative study between 2-[bis(2-methoxyphenyl)phosphanyl]-4-methyl-benzenesulfonic acid (ligand a, a close 4-methyl analog of the title compound) and the sterically bulky 2-[bis(2′,6′-dimethoxybiphenyl-2-yl)phosphanyl]benzenesulfonic acid (ligand b), the two ligand systems yielded divergent copolymerization outcomes. Catalyst 2a (derived from ligand a) afforded higher comonomer incorporations in ethylene–acrylate copolymerization, whereas catalyst 2b (derived from ligand b) produced high molecular weight polymers in high yields. [1] This trade-off between comonomer incorporation and polymer molecular weight is a class-defining characteristic; the o-methoxyphenyl-substituted ligand (a) occupies the high-incorporation end of the spectrum. [1]

Ethylene–acrylate copolymerization polar monomer incorporation phosphine–sulfonate ligand design

Superior Ethylene Polymerization Activity of o-Methoxyphenyl-Substituted vs. o-Ethylphenyl-Substituted Phosphine–Sulfonate Palladium Catalysts

The catalyst [PO-OMe]Pd(Me)(py) incorporating the o-methoxyphenyl-substituted phosphine–sulfonate ligand (2-{(2-OMe-Ph)₂P}-4-Me-benzenesulfonate, closely related to the title compound) was directly compared with the o-ethylphenyl analog [PO-Et]Pd(Me)(py) for ethylene polymerization. [PO-OMe]Pd(Me)(py) (6a) was slightly more active than [PO-Et]Pd(Me)(py) (6b), while both catalysts produced polyethylene with very similar molecular weights (Mn range 6,000–19,000 g mol⁻¹) and polymer microstructures (linear polyethylene with low methyl branch content and one C=C unit per chain). [1]

Ethylene polymerization palladium phosphine–sulfonate substituent electronic effects

Unique Living Polymerization Behavior Enabling Block Copolymer Synthesis with Ethylene and Carbon Monoxide

The complex cis-{2-[bis(2-methoxyphenyl)phosphino]benzenesulfonate}palladium(II)(methyl)(pyridine), derived directly from the title compound, was found to catalyze the living polymerization of ethylene and the living copolymerization of ethylene with carbon monoxide. This living character enabled the unprecedented synthesis of polyethylene-block-poly(ethylene-alt-carbon monoxide). Using high-pressure NMR and IR spectroscopic techniques, chain growth by sequential insertions of carbon monoxide and ethylene into the palladium–methyl bond was directly monitored. [1] This living behavior is a distinctive feature of the phenylenesulfonate–Pd system; many other phosphine–sulfonate ligands and alternative catalyst classes (e.g., diphosphine-based systems) do not exhibit living chain growth under comparable conditions. [1][2]

Living olefin polymerization block copolymer synthesis palladium phosphine–sulfonate

Electronic Tuning via Remote Substituents: The o-Methoxyphenyl Group as a Moderately Electron-Donating Benchmark in Phosphinesulfonato Pd(II) Polymerization Catalysts

In a systematic study of electronic influences on phosphinesulfonato Pd(II) polymerization catalysts bearing remotely located substituents on the P-bound aryl rings (4-R-2-anisyl), the complex with R = OCH₃ (closely corresponding to the title ligand's substitution pattern) was characterized. The electron-rich 4-OCH₃-substituted complex (1e-dmso) produced polyethylene with a number-average molecular weight of Mn = 17 × 10³ g mol⁻¹, approximately double that of the electron-poor 4-CF₃-substituted analog (1a-dmso, Mn = 8 × 10³ g mol⁻¹). [1] The o-methoxyphenyl-substituted ligand thus occupies an intermediate electronic position that balances insertion activity and polymer molecular weight, establishing it as a key reference point for electronic tuning studies within the phosphine–sulfonate catalyst family. [1]

Electronic effects in catalysis phosphinesulfonato palladium structure–activity relationship

Rapid Catalyst Initiation Kinetics: ≥60% Active Species Within 1 Minute in Ethylene Polymerization

Using ¹³C-labeled ethylene polymerization precatalysts [κ²-(anisyl)₂P,O]Pd(¹³CH₃)(L) (L = pyridine, dmso) based on di(2-anisyl)phosphine benzenesulfonate—the deprotonated form of the title compound—it was demonstrated that 60–85% of the ¹³C-label is incorporated into the polymer after only 1 minute of polymerization time. [1] This finding establishes that pre-equilibration between the catalyst precursor and the active species is fast relative to chain growth. The actual fraction of active species that initiate chain growth is likely even higher, as chain walking results in in-chain incorporation of the label. [1] This rapid and efficient initiation is a critical performance metric for benchmarking against other phosphine–sulfonate ligands and alternative catalyst classes. [1]

Catalyst activation kinetics phosphinesulfonato palladium ¹³C-labeling mechanistic studies

Procurement-Optimized Application Scenarios for Benzenesulfonic Acid, 2-[Bis(2-methoxyphenyl)phosphino]- (CAS 257290-43-0)


Synthesis of Non-Alternating Polyketones with High Extra-Ethylene Incorporation

The rigid phenylenesulfonate backbone of the title compound, when complexed to Pd(II), delivers superior catalytic productivity and higher extra-ethylene incorporation in CO–ethylene copolymerization compared to flexible ethylene-bridged analogs, producing polyketones with Mw up to approximately 370,000 g mol⁻¹. [1] This scenario is directly supported by the direct head-to-head comparison evidence (Evidence Item 1 in Section 3). Procure this ligand when the target polymer must contain non-alternating ethylene-rich sequences—a structural feature unattainable with traditional diphosphine-based catalysts that produce only perfectly alternating copolymers.

Maximization of Polar Comonomer Incorporation in Ethylene–Acrylate Copolymerization

When the primary objective is to maximize acrylate (or other polar vinyl monomer) incorporation into a linear polyethylene backbone, the o-methoxyphenyl-substituted phosphine–sulfonate scaffold—represented by the title compound and its close 4-methyl analog—outperforms bulkier biaryl-substituted ligands that favor high molecular weight at the expense of comonomer content. [2] This scenario follows directly from the comparative copolymerization evidence (Evidence Item 2). Select this ligand for applications requiring high polar content for adhesion, paintability, dyeability, or compatibility with polar materials.

Living Block Copolymer Synthesis via Sequential Ethylene and Carbon Monoxide Insertion

The Pd(II) complex of the title compound uniquely enables living ethylene homopolymerization and living ethylene–CO copolymerization, permitting the synthesis of well-defined polyethylene-block-poly(ethylene-alt-carbon monoxide) diblock copolymers. [3] This capability, evidenced by chain extension experiments and operando spectroscopic monitoring (Evidence Item 4), is not shared by diphosphine-based catalysts or many other phosphine–sulfonate variants. Procure this ligand when precise architectural control over block lengths and segment sequences is required for advanced polymeric materials.

Electronic Benchmarking and Catalyst Structure–Activity Relationship Studies

The title compound serves as the prototypical, extensively characterized phosphine–sulfonate ligand with well-documented electronic and steric properties. Its o-methoxyphenyl substituents provide a moderately electron-donating environment that yields polyethylene with Mn values intermediate between strongly electron-withdrawing (CF₃) and more strongly donating variants, as established by systematic electronic tuning studies (Evidence Item 5). [4] Additionally, the rapid catalyst initiation kinetics (≥60% active species within 1 minute, Evidence Item 6) make it an ideal reference ligand for comparative mechanistic investigations. [5] Procure this compound as a validated benchmark for screening new ligand derivatives and for calibrating polymerization protocols.

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